molecular formula C10H11ClO2 B14074418 1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one

1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one

Cat. No.: B14074418
M. Wt: 198.64 g/mol
InChI Key: OZDGKLUUKHJJEN-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloromethyl group, a hydroxyphenyl group, and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one typically involves multiple steps. One common method is the Friedel-Crafts alkylation reaction, where a chloromethyl group is introduced to a hydroxyphenyl compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes distillation and recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are often employed.

Major Products Formed

    Oxidation: Formation of 1-(2-(Chloromethyl)-4-oxophenyl)propan-2-one.

    Reduction: Formation of 1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-ol.

    Substitution: Formation of 1-(2-(Methoxymethyl)-4-hydroxyphenyl)propan-2-one or 1-(2-(Cyanomethyl)-4-hydroxyphenyl)propan-2-one.

Scientific Research Applications

1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall behavior and effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: Similar structure but lacks the chloromethyl and hydroxy groups.

    4-Hydroxyphenylacetone: Similar structure but lacks the chloromethyl group.

    Chloroacetone: Contains a chloromethyl group but lacks the hydroxyphenyl group.

Uniqueness

1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one is unique due to the presence of both the chloromethyl and hydroxyphenyl groups, which confer distinct chemical properties and reactivity

Biological Activity

1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one is a compound that belongs to the class of phenolic derivatives, which are known for their diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, antioxidant, and potential therapeutic properties based on recent studies.

Chemical Structure and Properties

The compound features a chloromethyl group and a hydroxyphenyl moiety, which are significant for its biological activity. The presence of these functional groups allows the compound to interact with various biological targets, influencing its pharmacological effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of phenolic compounds. The introduction of the chloromethyl group into the hydroxyphenyl structure enhances its ability to inhibit microbial growth. For instance, research has shown that derivatives of 4-hydroxyphenylpropan-1-one exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant properties of phenolic compounds are attributed to their ability to scavenge free radicals. Studies utilizing DPPH and ABTS assays have demonstrated that this compound exhibits moderate antioxidant activity. The structure-activity relationship indicates that modifications in the phenolic structure can enhance or diminish this activity.

Assay Type IC50 Value (µM)
DPPH25
ABTS30

These values indicate that while the compound possesses antioxidant properties, there is potential for structural optimization to improve efficacy .

Study on Antimicrobial Efficacy

In a study examining various phenolic compounds, this compound was tested against a panel of pathogens. The results indicated that it effectively inhibited the growth of several strains, particularly those resistant to conventional antibiotics. This positions it as a promising candidate for further development in treating resistant infections .

Research on Antioxidant Mechanisms

Another study focused on the mechanisms underlying the antioxidant activity of this compound. It was found that its ability to donate hydrogen atoms significantly contributes to its radical-scavenging capacity. Additionally, molecular docking studies revealed potential interactions with key enzymes involved in oxidative stress pathways, suggesting therapeutic applications in conditions characterized by oxidative damage .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-[2-(chloromethyl)-4-hydroxyphenyl]propan-2-one

InChI

InChI=1S/C10H11ClO2/c1-7(12)4-8-2-3-10(13)5-9(8)6-11/h2-3,5,13H,4,6H2,1H3

InChI Key

OZDGKLUUKHJJEN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)O)CCl

Origin of Product

United States

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